Bis[(2-hydroxyethyl)ammonium] oxalate
Description
Contextualization within Oxalate (B1200264) Salt Chemistry
Oxalate salts, derivatives of oxalic acid, are a well-established class of compounds in chemical research. The oxalate anion (C₂O₄²⁻) is a versatile building block in the formation of crystalline structures, capable of forming salts with a wide range of cations, from simple metal ions to more complex organic ammonium (B1175870) cations. iucr.orgmdpi.comresearchgate.net Research into oxalate salts is extensive, covering areas from materials science to geochemistry. Scientists have long been interested in the structural and physicochemical properties of these salts, including their thermal stability and decomposition pathways. nih.govnih.gov The ability of the oxalate anion to participate in hydrogen bonding and coordinate with cations in various ways leads to a rich diversity of crystal structures and properties. iucr.orgresearchgate.net
Overview of Research Trajectories for the Compound
Research on Bis[(2-hydroxyethyl)ammonium] oxalate has primarily focused on its synthesis and detailed structural characterization. iucr.org The seminal work in this area has elucidated the compound's crystal structure, revealing a three-dimensional network held together by robust hydrogen bonds. iucr.org This foundational knowledge opens up several potential research trajectories.
One promising area is the investigation of its material properties. Given that related small-length alkylammonium double salts exhibit interesting optical, ferroelectric, and ferroelastic properties, exploring these aspects in this compound could yield new functional materials. iucr.org
Another avenue for future research lies in its thermal properties. Detailed thermal analysis, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), would provide insights into its stability and decomposition mechanism. Understanding how the compound behaves upon heating is crucial for any potential application in materials science. Studies on the thermal decomposition of other ammonium oxalate complexes have shown that they often break down in a stepwise manner, releasing gases like ammonia (B1221849), carbon dioxide, and carbon monoxide, which can be a route to forming metal oxides with high surface areas. nih.govnih.gov
Furthermore, the compound could be explored as a precursor in the synthesis of other materials. The controlled thermal decomposition of such a salt could potentially lead to the formation of novel materials. The specific nature of the cation and anion could be used to template the resulting product.
Detailed Research Findings
The most comprehensive research on this compound to date has been its synthesis and single-crystal X-ray diffraction study.
The synthesis is achieved through a straightforward acid-base neutralization reaction. An aqueous solution of oxalic acid is neutralized with aqueous ethanolamine (B43304) to a pH of 8. Subsequent concentration of the solution by evaporation, followed by cooling, results in the crystallization of this compound. iucr.org The crystals can then be washed with ethanol (B145695) and air-dried. iucr.org
The crystal structure analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. iucr.org The oxalate anion and the bis(2-hydroxyethyl)ammonium cation are linked by a network of hydrogen bonds. Specifically, the ammonium group and the hydroxyl groups of the cation are extensively involved in hydrogen bonding with the carboxylate oxygen atoms of the oxalate anion, creating a stable, three-dimensional supramolecular structure. iucr.org
Below is a table summarizing the key crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | 2C₂H₈NO⁺ · C₂O₄²⁻ |
| Molecular Weight | 212.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.031(2) Å |
| b | 10.158(2) Å |
| c | 12.043(2) Å |
| β | 108.90(3)° |
| Volume | 929.1(3) ų |
| Z | 4 |
| R-factor | 0.041 |
Data sourced from Jordanovska et al. (2001). iucr.org
Structure
2D Structure
Properties
CAS No. |
2799-19-1 |
|---|---|
Molecular Formula |
C4H9NO5 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-aminoethanol;oxalic acid |
InChI |
InChI=1S/C2H7NO.C2H2O4/c3-1-2-4;3-1(4)2(5)6/h4H,1-3H2;(H,3,4)(H,5,6) |
InChI Key |
ZJPQDKXTCFZBHS-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(CO)N.C(=O)(C(=O)O)O |
Canonical SMILES |
C(CO)N.C(=O)(C(=O)O)O |
Other CAS No. |
2799-19-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Conventional Synthesis of Bis[(2-hydroxyethyl)ammonium] Oxalate (B1200264)
The traditional approaches to synthesizing bis[(2-hydroxyethyl)ammonium] oxalate are primarily centered around straightforward acid-base chemistry, offering reliable and well-understood routes to the desired salt.
Neutralization-Based Synthetic Routes
The most direct and common method for the preparation of this compound is through the neutralization reaction between oxalic acid and ethanolamine (B43304) (2-hydroxyethylamine). In a typical procedure, an aqueous solution of oxalic acid is carefully neutralized with an aqueous solution of ethanolamine. The reaction proceeds until a neutral pH is achieved, indicating the formation of the salt.
Specifically, the synthesis can be carried out by reacting oxalic acid with two molar equivalents of ethanolamine. The general reaction is as follows:
H₂C₂O₄ + 2 HOCH₂CH₂NH₂ → [HOCH₂CH₂NH₃⁺]₂[C₂O₄²⁻]
One documented method involves neutralizing an aqueous solution of oxalic acid with aqueous ethanolamine to a pH of 8. nih.gov The resulting solution is then concentrated by evaporating the water, and upon cooling to room temperature, crystals of this compound deposit. These crystals can then be collected and washed with a suitable solvent like ethanol (B145695) before being air-dried. nih.gov This method is advantageous due to its simplicity and the use of readily available and relatively inexpensive starting materials.
The synthesis of related ammonium (B1175870) oxalate salts, such as ammonium oxalate, can also be achieved by neutralizing oxalic acid with ammonium carbonate or ammonium hydroxide. researchgate.net For instance, dissolving oxalic acid in water and neutralizing it with ammonium carbonate, followed by heating to boiling, filtration, and cooling, yields crystalline ammonium oxalate. researchgate.net
Solvent-Assisted Preparation Techniques
The choice of solvent plays a critical role in the synthesis and crystallization of this compound and related salts, influencing purity, crystal morphology, and yield. While water is the most common solvent for neutralization-based routes, other solvents can be employed to modulate the solubility and crystallization behavior.
The solubility of ammonium oxalate, a related compound, is significantly affected by the solvent system. For example, while it is soluble in water, it has low solubility in methanol. google.com This property can be exploited in solvent-assisted techniques. For instance, a reaction could be performed in a solvent where the reactants are soluble but the product salt has limited solubility, leading to its precipitation upon formation. This can simplify the purification process.
Furthermore, the presence of impurities in the solvent can impact the crystallization process. Studies on the crystallization of ammonium oxalate have shown that the presence of other salts, such as nickel sulfate, can alter the solubility and inhibit crystal growth. acs.org This highlights the importance of solvent purity in achieving desired product specifications.
Techniques such as cooling crystallization are heavily reliant on the solvent's properties. In this method, a saturated solution of the salt at a higher temperature is cooled, leading to supersaturation and subsequent crystallization. The rate of cooling and the solvent's heat capacity can influence the size and quality of the resulting crystals. For obtaining pure ammonium oxalate, a dilute solution can be cooled slowly to yield well-defined, needle-shaped crystals. prepchem.com
Advanced Synthetic Approaches for Related Hydroxyethyl (B10761427) Ammonium Oxalates
Beyond conventional methods, advanced synthetic strategies have been developed for the preparation of oxalate salts and related ionic liquids. These approaches, including mechanochemistry and co-precipitation, offer alternative routes with potential benefits such as reduced solvent use and access to novel material properties.
Mechanochemical Synthesis of Oxalate Salts
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a green and efficient method for the synthesis of various chemical compounds, including salts. This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-based methods.
Liquid-assisted grinding (LAG) is a mechanochemical technique where a small amount of a liquid is added to the solid reactants during milling. This liquid can act as a catalyst or facilitate the reaction by enhancing the mobility of the reactants. The synthesis of cocrystals and metal-organic frameworks has been successfully demonstrated using LAG. mit.edunih.gov While specific examples of the mechanochemical synthesis of this compound are not widely reported, the principles of mechanochemistry, particularly LAG, are applicable. One could envision the solid-state reaction of oxalic acid and a solid form of ethanolamine (if available) or by grinding the two neat reactants together.
The use of ionic liquids as the liquid phase in LAG, termed ionic liquid-assisted grinding (IL-AG), has also been explored for the synthesis of cocrystals. mit.edu This technique offers tunability through the choice of the ionic liquid, which can influence the polymorphic outcome of the crystallization.
Co-precipitation Techniques for Oxalate-Based Materials
Co-precipitation is a widely used technique for the synthesis of multi-component materials, where a soluble precursor solution is treated with a precipitating agent to form an insoluble solid. Ammonium oxalate is frequently employed as a precipitating agent to obtain metal oxalates from solutions containing metal ions. This method is particularly useful in materials science and hydrometallurgy for the recovery and separation of metals.
The general principle involves the reaction of metal cations (Mⁿ⁺) with oxalate anions (C₂O₄²⁻) to form insoluble metal oxalate precipitates:
Mⁿ⁺ + (n/2)C₂O₄²⁻ → M(C₂O₄)n/2 (s)
This technique is utilized in the preparation of ceramic powders. For example, a solution of metal-ion chelates can be mixed with an ammonium oxalate solution at a controlled pH and temperature to co-precipitate a mixed-metal oxalate powder, which can then be calcined to produce the desired ceramic material. nih.gov The pH of the solution is a critical parameter in co-precipitation, as it affects the solubility of the metal oxalates and can prevent the formation of undesired metal hydroxides. mdpi.com
While co-precipitation is typically used to synthesize inorganic oxalate materials, the underlying principles could be adapted for the synthesis of organic ammonium oxalate salts under specific conditions where solubility differences can be exploited.
Preparation of Related Hydroxyethyl Ammonium Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and many hydroxyethyl ammonium derivatives fall into this category. The synthesis of these ILs often follows a neutralization pathway similar to that of this compound, but with different carboxylic acids to tune the properties of the resulting ionic liquid.
The synthesis of protic ionic liquids (PILs) based on tris(2-hydroxyethyl)ammonium cations has been reported with various carboxylate anions such as lactate (B86563), hydrogen succinate (B1194679), and dihydrogen citrate (B86180). These are typically synthesized by reacting tris(2-hydroxyethyl)amine with the corresponding acid, often in the absence of a solvent and at moderate temperatures to avoid decomposition.
A study on (2-hydroxyethyl)ammonium lactates involved the reaction of corresponding (2-hydroxyethyl)amines with lactic acid. researchgate.net These reactions yielded low-melting solids or viscous liquids, characteristic of ionic liquids. The synthesis of hydroxyl ammonium ionic liquids has also been optimized using microwave irradiation, which can shorten reaction times and improve yields. For instance, the synthesis of ethanolamine lactate has been studied under microwave conditions, with the molar ratio of the amine to the acid being a significant factor. researchgate.net
The reaction conditions for the synthesis of these ionic liquids can be summarized in the following table:
| Cation Precursor | Anion Precursor | Reaction Conditions | Product Type |
| Tris(2-hydroxyethyl)amine | Lactic acid, Succinic acid, Citric acid | Solvent-free, moderate temperature | Protic Ionic Liquid |
| (2-hydroxyethyl)amines | Lactic acid | Not specified | Protic Ionic Liquid |
| Ethanolamine | Lactic acid | Microwave irradiation (338 K, 300 W, 30 min) | Protic Ionic Liquid |
These synthetic routes highlight the versatility of the hydroxyethyl ammonium cation in forming a wide range of oxalate and carboxylate salts, including the specifically focused compound, this compound, and a broader class of functional ionic liquids.
Crystallography and Solid State Structure Elucidation
Single-Crystal X-ray Diffraction Analysis of Bis[(2-hydroxyethyl)ammonium] Oxalateiucr.org
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For Bis[(2-hydroxyethyl)ammonium] oxalate (B1200264), this technique provides a complete picture of the ionic components and their spatial relationships. The analysis was conducted at a temperature of 298 K. iucr.org The resulting structural solution has a refinement factor (R factor) of 0.041, indicating a high degree of accuracy in the determined structure. iucr.org
The foundational data from the single-crystal X-ray diffraction study identifies the crystal system, the dimensions of the unit cell, and the symmetry operations that define the crystal structure. Bis[(2-hydroxyethyl)ammonium] oxalate crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was determined to be P2₁/c, a common centrosymmetric space group. The detailed unit cell parameters are compiled in the table below. iucr.org
| Parameter | Value iucr.org |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.163 (2) |
| b (Å) | 10.395 (2) |
| c (Å) | 11.750 (2) |
| β (°) | 107.94 (2) |
| Volume (ų) | 948.8 (3) |
| Z | 4 |
Interactive data table based on the crystallographic information from the source.
The asymmetric unit of this compound contains two independent 2-hydroxyethylammonium cations and one oxalate dianion. iucr.org The chemical formula for the compound is (C₂H₈NO⁺)₂·C₂O₄²⁻. iucr.orgchemicalbook.comchemicalbook.com Analysis of the structure reveals that the ammonium (B1175870) and hydroxyl groups of the cations act as hydrogen-bond donors. These groups form extensive hydrogen bonds with the carboxylate oxygen atoms of the oxalate anion. iucr.org This robust network of hydrogen bonds is crucial in linking the ionic components, resulting in a stable, three-dimensional supramolecular structure. iucr.org
Structural Characterization of Related Hydroxyethyl (B10761427) Ammonium Oxalate Derivatives
The structural principles observed in this compound can be compared with those of related compounds to understand the influence of different anions or cation modifications on the crystal packing.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical aspect of solid-state chemistry. While specific polymorphic forms of this compound are not detailed in the primary literature, the study of related derivatives provides insight into this phenomenon. For instance, salts formed with bis(2-hydroxyethyl)ammonium cations and different anions, such as picrate (B76445) or 2-bromophenolate, demonstrate how changes in the counter-ion can lead to different packing arrangements and hydrogen-bonding motifs. nih.govnih.govresearchgate.net The conformation of the cation can adapt to the steric and electronic requirements of the anion, a factor that can give rise to polymorphism under different crystallization conditions.
The geometry of the constituent ions in ammonium oxalate salts can exhibit notable distortions from idealized models. In the crystal structure of bis(allyl-ammonium) oxalate, a related compound, the oxalate dianions show significant twisting. nih.gov One oxalate anion is nearly planar, while two others are twisted, with dihedral angles between their carboxylate planes of 11.3° and 26.1°. nih.gov
The cations can also adopt various conformations. In the bis(allyl-ammonium) oxalate structure, five of the six independent cations adopt a gauche arrangement, while one has a synperiplanar (cis) conformation. nih.gov Similarly, in bis(2-hydroxyethyl)ammonium 2-bromophenolate, the cation adopts a syn conformation with a gauche relationship between the C-O and C-N bonds, which facilitates further hydrogen bonding. nih.govresearchgate.net These conformational differences highlight the flexibility of the ammonium cations and the potential for complex structural arrangements.
Crystal Engineering Principles in Oxalate Systems
The study of this compound offers valuable insights into the principles of crystal engineering, a field focused on the design and synthesis of solid-state structures with desired properties. In oxalate systems, particularly those involving organic cations, hydrogen bonding is a primary tool for directing the assembly of supramolecular architectures. journalspress.com
The predictability of crystal packing is rooted in the recognition and repeated formation of robust intermolecular interactions. In organic amine oxalates, the protonated amine groups are reliable hydrogen-bond donors, while the oxalate anion provides multiple acceptor sites. journalspress.com This donor-acceptor pairing is a powerful strategy for constructing a variety of supramolecular assemblies. journalspress.com
In the specific case of this compound, the presence of both an ammonium (-NH₃⁺) and a hydroxyl (-OH) group on the cation provides multiple, directional hydrogen-bonding sites. researchgate.net This functionalization is key to the formation of the observed three-dimensional network. The interplay between the cations and the oxalate anions creates a stable, charge-assisted hydrogen-bonded framework. The structure illustrates how functionalized organic cations can be used to systematically build complex, multidimensional solid-state networks. The principles observed here, such as the use of charge-assisted hydrogen bonds and the selection of cations with specific functional groups, are central to the rational design of new crystalline materials. nih.gov
The versatility of the oxalate anion to act as a multidentate ligand and hydrogen bond acceptor, combined with the directional bonding provided by functionalized cations like (2-hydroxyethyl)ammonium, allows for a high degree of control over the final solid-state structure. nih.gov This control is the essence of crystal engineering and is clearly demonstrated in the ordered and stable crystalline lattice of this compound.
Intermolecular Interactions and Supramolecular Assembly
Elucidation of Hydrogen Bonding Networks in Bis[(2-hydroxyethyl)ammonium] oxalate (B1200264)
In the crystal structure of Bis[(2-hydroxyethyl)ammonium] oxalate, the constituent 2-hydroxyethylammonium cations and oxalate anions are linked by an extensive network of hydrogen bonds. researchgate.net These interactions, involving both the ammonium (B1175870) and hydroxyl groups of the cation and the carboxylate oxygen atoms of the anion, are fundamental to the formation of a stable three-dimensional network. researchgate.net The presence of both hydrogen-bond donor groups (N-H and O-H) on the cation and acceptor atoms (carboxylate oxygens) on the anion facilitates a rich variety of intermolecular connections.
The specific geometry of the bis(2-hydroxyethyl)ammonium cation, which can adopt different conformations, plays a crucial role. For instance, a gauche relationship between the C-O and C-N bonds of the 2-hydroxyethyl fragments can facilitate O-H···O interactions. nih.gov
The positively charged ammonium group (-NH₂⁺-) of the cation is a potent hydrogen-bond donor. It forms strong N-H···O interactions with the negatively charged oxygen atoms of the oxalate anion's carboxylate groups. researchgate.netresearchgate.net These bonds are a primary contributor to the cohesion between the cationic and anionic components of the salt. In related crystal structures, such as other ammonium oxalates, cations and anions are connected by a number of strong N-H⋯O hydrogen bonds, which can organize the ions into layered arrangements. researchgate.netnih.gov These interactions can involve one or both oxygen atoms of a carboxylate group, leading to N-H⋯(O,O) bifurcated bonds. researchgate.netresearchgate.net The result is the formation of a complex packing motif that stabilizes the crystal lattice. researchgate.net
In addition to the ammonium group, the two terminal hydroxyl (-OH) groups of the bis[(2-hydroxyethyl)ammonium] cation act as effective hydrogen-bond donors. researchgate.net They participate in O-H···O hydrogen bonds, primarily with the oxalate oxygen atoms. researchgate.netresearchgate.net These interactions are highly influential in directing the molecular assembly and are known to contribute significantly to the aggregation patterns in derivatives of this cation. nih.gov In some structures involving the bis(2-hydroxyethyl)ammonium cation, the hydroxyl O-H group has been observed to form a bifurcated hydrogen bond, donating to both a phenolate (B1203915) oxygen and a bromine atom in the case of bis(2-hydroxyethyl)ammonium 2-bromophenolate. nih.gov The interplay between O-H···O and N-H···O bonds can create robust, combined interaction patterns. researchgate.net
Table 1: Representative Hydrogen Bond Geometries in Related Ammonium Oxalate Systems
| Interaction Type (D–H···A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) | Reference Compound | Citation |
|---|---|---|---|---|---|
| N–H···O | 2.833 - 2.896 | - | - | Benzylammonium hydrogen oxalate | researchgate.net |
| O–H···O | 2.558 | - | - | Benzylammonium hydrogen oxalate | researchgate.net |
| N–H···O | 2.794 | - | - | N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide | researchgate.net |
Proton Transfer Mechanisms in Ammonium Oxalate Salt Formation
The formation of this compound is fundamentally a result of a proton transfer reaction. This occurs via a simple acid-base neutralization, where the acidic protons from oxalic acid (H₂C₂O₄) are transferred to the basic nitrogen atom of the bis(2-hydroxyethyl)amine molecule. mdpi.com This process results in the formation of the bis[(2-hydroxyethyl)ammonium] cation ([(HOCH₂CH₂)₂NH₂]⁺) and the oxalate dianion (C₂O₄²⁻).
The completeness of this proton transfer can be confirmed spectroscopically. For instance, Fourier-transform infrared (FT-IR) spectroscopy is a common method used to verify proton transfer in such systems. The characteristic absorption of a neutral carboxylic acid group (-COOH) C=O stretch, typically found around 1700 cm⁻¹, shifts to a lower wavenumber upon deprotonation to the carboxylate anion (-COO⁻), confirming the salt's formation. researchgate.net The reaction creates a protic salt, and the efficiency of this proton transfer is crucial for the subsequent self-assembly of the ions into a crystalline solid. mdpi.com
Graph-Set Analysis of Supramolecular Synthons
The intricate network of hydrogen bonds within ammonium oxalate salts can be systematically described using graph-set analysis. This approach identifies and classifies recurring hydrogen-bonding patterns, known as supramolecular synthons. In crystal structures of related compounds, several common motifs are observed. For example, O-H···O and N-H···O interactions can combine to form finite ring motifs. nih.gov
In the structure of bis(2-hydroxyethyl)ammonium 2-bromophenolate, a related salt, combined O-H···O and N-H···O interactions describe a ring motif with the graph-set notation R₂¹(7). nih.gov In bis(tetra-ethyl-ammonium) oxalate dihydrate, O-H···O hydrogen bonds link water molecules and oxalate ions into rings described by the graph-set motif R₄⁴(12). nih.gov Chains are another common motif, such as the C(8) chain formed by O-H···O interactions along a crystallographic axis, which can serve as a backbone for the crystal structure. nih.gov These synthons act as the fundamental building blocks that are repeated throughout the lattice to construct the larger supramolecular architecture.
Table 2: Supramolecular Synthons and Graph-Set Motifs in Related Ammonium Salts
| Graph-Set Notation | Interaction Type | Dimensionality | Reference Compound | Citation |
|---|---|---|---|---|
| R₂¹(7) | O–H···O and N–H···O | Ring (0D) | Bis(2-hydroxyethyl)ammonium 2-bromophenolate | nih.gov |
| C(8) | O–H···O | Chain (1D) | Bis(2-hydroxyethyl)ammonium 2-bromophenolate | nih.gov |
| R₄⁴(12) | O–H···O | Ring (0D) | Bis(tetra-ethyl-ammonium) oxalate dihydrate | nih.gov |
| R₂²(8), R₄⁴(16), etc. | O–H···O | Ring (0D) | Chlorido(2-{(2-hydroxyethyl)[tris(hydroxymethyl)methyl]amino}ethanolato-κ5 N,O,O',O'',O''')copper(II) | nih.gov |
Formation of Three-Dimensional Network Structures and Layered Architectures
The culmination of the various hydrogen bonding interactions in this compound is the formation of a stable, three-dimensional network structure. researchgate.net This extended architecture arises from the connection of the oxalate anions via hydrogen bonds to the surrounding hydroxy and ammonium groups of the cations. researchgate.net
The construction of this 3D network often proceeds in a hierarchical manner. In many related ammonium oxalate salts, the primary hydrogen bonds first link ions into one-dimensional (1D) chains or two-dimensional (2D) sheets. researchgate.netresearchgate.net For example, hydrogen oxalate ions can link to form chains, with ammonium cations bonding to these chains to create sheets. researchgate.net In other cases, interactions form distinct layers, which are then linked into a final three-dimensional assembly. researchgate.netnih.gov In bis(2-hydroxyethyl)ammonium 2-bromophenolate, for instance, double-ion chains are formed first, which are then linked by further hydrogen bonds to form layers. nih.gov This step-wise assembly from lower-dimensional motifs into a complete 3D network is a hallmark of supramolecular chemistry and crystal engineering.
Spectroscopic Characterization and Vibrational Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Bis[(2-hydroxyethyl)ammonium] oxalate (B1200264) is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent ions.
The analysis of related bis(2-hydroxyethyl)ammonium salts, such as the erucate (B1234575) and stearate (B1226849) salts, provides valuable insights into the expected spectral features of the cation. researchgate.netmdpi.com The spectrum is expected to exhibit a broad and strong absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. researchgate.net Superimposed on this and extending to lower wavenumbers (around 3100 cm⁻¹) are the N-H stretching vibrations of the secondary ammonium (B1175870) group. researchgate.netmdpi.com
The C-H stretching vibrations of the methylene (B1212753) groups (-CH₂-) in the ethyl chains are anticipated to appear in the 3000-2800 cm⁻¹ range. mdpi.com Furthermore, bending vibrations associated with the N-H group are typically observed in the 1600-1500 cm⁻¹ region. mdpi.com The C-O stretching vibrations of the alcohol groups and the C-N stretching of the amine are expected in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. researchgate.net
For the oxalate anion, characteristic vibrations include the strong asymmetric and symmetric stretching of the C=O bonds in the carboxylate groups. These are typically found in the 1700-1550 cm⁻¹ region. The presence of both the cation and anion functional groups in the FTIR spectrum confirms the formation of the Bis[(2-hydroxyethyl)ammonium] oxalate salt. researchgate.net
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
| 3400-3200 | O-H Stretching | Hydroxyl (-OH) |
| ~3100 | N-H Stretching | Ammonium (-NH₂⁺-) |
| 3000-2800 | C-H Stretching | Methylene (-CH₂-) |
| 1700-1550 | C=O Stretching | Carboxylate (-COO⁻) |
| 1600-1500 | N-H Bending | Ammonium (-NH₂⁺-) |
| 1200-1000 | C-O Stretching, C-N Stretching | Alcohol, Amine |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR for vibrational analysis. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes.
For this compound, the Raman spectrum would prominently feature the vibrations of the oxalate anion. Based on studies of ammonium oxalate, strong Raman scattering is expected for the symmetric C-C stretching vibration of the oxalate anion. Other characteristic Raman bands for the oxalate moiety include the symmetric and asymmetric O-C-O bending modes.
The bis(2-hydroxyethyl)ammonium cation would also contribute to the Raman spectrum, although potentially with lower intensity for some modes compared to the oxalate anion. The C-H stretching and bending vibrations of the methylene groups, as well as skeletal vibrations of the carbon-nitrogen and carbon-oxygen bonds, would be observable.
A comprehensive Raman analysis would involve comparing the experimental spectrum with theoretical calculations to precisely assign the observed vibrational modes to specific atomic motions within the crystal lattice. This comparison allows for a detailed understanding of the intermolecular interactions, such as hydrogen bonding, which can influence the vibrational frequencies.
Table 2: Expected Raman Active Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Moiety |
| ~1480 | Symmetric C=O Stretching | Oxalate |
| ~890 | C-C Stretching | Oxalate |
| 3000-2800 | C-H Stretching | Bis(2-hydroxyethyl)ammonium |
| 1500-1400 | CH₂ Bending | Bis(2-hydroxyethyl)ammonium |
| ~500 | O-C-O Bending | Oxalate |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the protons of the two equivalent methylene groups in the bis(2-hydroxyethyl)ammonium cation would each give rise to a distinct signal. The protons on the carbons adjacent to the hydroxyl group (-CH₂OH) would be expected to resonate at a different chemical shift compared to the protons on the carbons adjacent to the ammonium nitrogen (-CH₂NH₂⁺-). The chemical shifts would be influenced by the electron-withdrawing effects of the oxygen and positively charged nitrogen atoms. The protons of the N-H and O-H groups would also produce signals, though their positions can be variable and are often affected by the solvent and concentration.
The ¹³C NMR spectrum would show two distinct signals for the two types of carbon atoms in the bis(2-hydroxyethyl)ammonium cation. The carbon atom bonded to the hydroxyl group would appear at a different chemical shift from the carbon atom bonded to the ammonium nitrogen. The chemical shift of the carbon atoms in the oxalate anion is also a key feature. In a related compound, bis[N-(2-hydroxyethyl)piperazine-1,4-diium] tetrakis(hydrogen oxalate) trihydrate, the presence of the oxalate anion was confirmed by its ¹³C NMR signal. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | 3.0 - 3.5 | -CH₂-N |
| ¹H | 3.5 - 4.0 | -CH₂-O |
| ¹H | Variable | -NH₂⁺-, -OH |
| ¹³C | 45 - 55 | -CH₂-N |
| ¹³C | 55 - 65 | -CH₂-O |
| ¹³C | 160 - 170 | -COO⁻ (Oxalate) |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. While DFT is widely applied to understand chemical structures and properties, no specific studies applying this method to Bis[(2-hydroxyethyl)ammonium] oxalate (B1200264) were identified.
Geometric Optimization and Conformation Studies
Geometric optimization is a fundamental DFT calculation that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. Conformation studies explore the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For the bis(2-hydroxyethyl)ammonium cation, different conformations such as syn and gauche have been noted in crystal structures with other anions, like 2-bromophenolate. nih.gov However, specific geometric optimization and detailed conformational analysis of the complete Bis[(2-hydroxyethyl)ammonium] oxalate salt via DFT are not documented in the searched literature.
Analysis of Intermolecular Interaction Energies
The stability and crystal packing of a salt like this compound are governed by intermolecular interactions, primarily hydrogen bonding between the ammonium (B1175870) and hydroxyl groups of the cation and the carboxylate groups of the oxalate anion. Computational methods can quantify the strength of these interactions. Studies on similar compounds, such as bis(2-hydroxyethyl)ammonium picrate (B76445), detail extensive N-H···O and O-H···O hydrogen bonding networks that define the crystal structure. nih.gov However, a specific analysis of the intermolecular interaction energies within this compound has not been reported.
Prediction of Vibrational Spectra
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These predicted spectra are valuable for interpreting experimental data and assigning specific vibrational modes to functional groups. While experimental IR spectra are mentioned for related oxalate-containing compounds, a theoretical prediction of the vibrational spectra for this compound is not available in the reviewed literature. researchgate.net
Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical framework that uses the topology of the electron density to define and analyze chemical bonds and atomic interactions. It provides a rigorous basis for identifying bond paths and characterizing the nature of interactions (e.g., covalent vs. ionic, hydrogen bonds). Despite its utility in providing deep insights into chemical bonding, no studies employing QTAIM for the analysis of this compound were found.
Molecular Dynamics Simulations (AIMD, CMD) for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. Ab initio molecular dynamics (AIMD) uses quantum mechanical calculations to determine the forces between atoms, while classical molecular dynamics (CMD) uses pre-defined force fields. These simulations provide insight into the dynamic behavior, conformational changes, and transport properties of molecules.
While MD simulations have been employed to study related systems, such as the transporter protein OxlT which transports oxalate, and the interaction of phosphocholine (B91661) with calcium oxalate surfaces, no specific AIMD or CMD studies focusing on the dynamic behavior of this compound have been published in the searched scientific literature. nih.govnih.gov
Advanced Applications in Materials Science and Engineering
Utilization as Precursors for Metal Oxides and Hybrid Materials
Bis[(2-hydroxyethyl)ammonium] oxalate (B1200264) serves as a valuable precursor in the synthesis of metal oxides and hybrid materials. Its chemical structure and decomposition properties allow for precise control over the final material's characteristics.
The use of specific precursors is a key strategy in materials synthesis to control the morphology and size of the resulting particles. While direct studies detailing the use of Bis[(2-hydroxyethyl)ammonium] oxalate for this purpose are not extensively documented in major research, the principle is well-established with similar compounds like other metal oxalates. The organic components, in this case, the bis(2-hydroxyethyl)ammonium cations, can act as capping agents or templates during the precipitation and growth of inorganic crystals. By varying reaction conditions such as temperature, pH, and concentration, the precursor can influence the nucleation and growth rates, leading to the formation of metal oxides with desired shapes and sizes, such as nanoparticles, nanorods, or hierarchical structures.
The thermal decomposition of oxalate-based precursors is a common and effective method for producing pure, fine-particle metal oxides. The decomposition of this compound follows a multi-step process. Initially, upon heating, the compound will lose any water of hydration. As the temperature increases, the organic ammonium (B1175870) cation and the oxalate anion decompose. The oxalate ion typically breaks down to form carbon dioxide and, in some cases, carbon monoxide, while the ammonium component decomposes into volatile products like ammonia (B1221849) and water.
A study on Bis(2,2,2-trinitroethyl)-oxalate (BTNEOx), another complex oxalate, showed it has a distinct melting temperature at 104.1 °C and a decomposition peak at 200.6 °C, highlighting the specific thermal behaviors that can be exploited in materials synthesis. researchgate.net
Table 1: Thermal Decomposition Characteristics of Related Oxalate Compounds
| Compound | Decomposition Products | Final Material | Key Temperature Ranges (°C) |
|---|---|---|---|
| (NH₄)₃NbO(C₂O₄)₃·H₂O | CO, CO₂, NH₃, H₂O | Orthorhombic & Monoclinic Nb₂O₅ | 180-300 (decomposition), 600 (crystallization) scielo.br |
| Copper(II) Oxalate | CO₂ | Copper (inert atm.), Copper(II) Oxide (air) | Varies with atmosphere rsc.org |
Role in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis
While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound as the primary linker is not prominently featured in literature, the components of the salt play crucial roles in the broader field of coordination chemistry. The oxalate anion is a classic bidentate ligand used to bridge metal centers, forming robust framework structures. researchgate.netnih.gov The bis(2-hydroxyethyl)ammonium cation can function as a template or a structure-directing agent (SDA).
In hydrothermal or solvothermal synthesis of MOFs, the size, shape, and charge of the cation can influence the topology of the resulting framework by occupying the pores and directing the arrangement of the metal-ligand network. For example, in the synthesis of iron phosphate-based MOFs, urea (B33335) was used as an SDA, where its decomposition provided the ammonium ions that guided the structure. researchgate.net Similarly, the bis(2-hydroxyethyl)ammonium cation could direct the formation of specific framework architectures that might not be accessible with simple inorganic cations. The hydrogen bonding capabilities of its hydroxyl groups could further stabilize the resulting structure. The synthesis of various coordination polymers and MOFs often relies on carefully selected organic cations to achieve novel structures and properties. nih.govmdpi.com
Application in Electrolyte Development for Energy Storage
Hydroxyethyl (B10761427) ammonium salts are gaining attention as components in electrolytes for energy storage devices like batteries and supercapacitors, primarily due to their potential to enhance ionic conductivity and safety.
The addition of ammonium salts to polymer matrices is a proven method for increasing ionic conductivity. nih.gov The dissociation of a salt like this compound provides mobile ions—the bis(2-hydroxyethyl)ammonium cation and the oxalate anion—that can move through a polymer host, thereby conducting charge. The mechanism of conductivity enhancement involves several factors. The salt increases the number of charge carriers in the electrolyte. Furthermore, the interaction between the ions and the polymer chains can disrupt the polymer's crystalline structure, increasing the amorphous phase. nih.govmdpi.com This amorphization enhances polymer chain flexibility and segmental motion, which facilitates faster ion transport.
Studies on 2-hydroxyethyl cellulose (B213188) (2-HEC) doped with ammonium nitrate (B79036) (NH₄NO₃) showed that the ionic conductivity increased by two orders of magnitude with the addition of 12 wt% of the salt. nih.gov This was attributed to the complexation between the salt and the polymer, observed through spectroscopic shifts, and an increase in the amorphous nature of the polymer. nih.gov The proton on the ammonium ion is often loosely bound, making these systems good proton conductors, which is beneficial for certain types of electrochemical devices. mdpi.com
Solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) are being developed to replace traditional liquid electrolytes, offering advantages like reduced leakage, improved safety, and mechanical flexibility. akademiabaru.comoaepublish.com Hydroxyethyl ammonium salts are particularly suitable for these systems.
Protic ionic liquids (PILs) based on cations like bis(2-hydroxyethyl)ammonium and tris(2-hydroxyethyl)ammonium have been explored for various applications. nih.gov These salts can be incorporated into polymer matrices such as polyvinyl alcohol (PVA) or 2-hydroxyethyl cellulose (2-HEC) to create solid or gel electrolytes. nih.govmdpi.com In a study of a PVA-based system with ammonium nitrate, a maximum room temperature conductivity of 5.17 × 10⁻⁵ S/cm was achieved at a 30 wt.% salt concentration. mdpi.com Similarly, a solid biopolymer electrolyte from 2-HEC and ammonium chloride reached a conductivity of 1.74 x 10⁻³ S/cm with 16 wt% of the salt. akademiabaru.com These findings demonstrate that polymer-electrolyte systems based on hydroxyethyl ammonium salts, including the oxalate variant, are promising for creating efficient and safe energy storage devices.
Table 2: Ionic Conductivity of Polymer Electrolytes with Ammonium Salts
| Polymer Host | Ammonium Salt | Salt Concentration (wt%) | Max. Ionic Conductivity (S/cm) |
|---|---|---|---|
| 2-Hydroxyethyl Cellulose (2-HEC) | Ammonium Nitrate (NH₄NO₃) | 12% | ~10⁻⁴ (implied increase of two orders of magnitude) nih.gov |
| 2-Hydroxyethyl Cellulose (2-HEC) | Ammonium Chloride (NH₄Cl) | 16% | 1.74 x 10⁻³ akademiabaru.com |
Surface Modification and Protection of Carbonate Substrates
The use of ammonium oxalate in the conservation of stone and other carbonate-based materials is a well-established practice. um.edu.mtunibo.itresearchgate.netmdpi.com This treatment aims to create a protective surface layer that is more resistant to environmental degradation, particularly acid rain. mdpi.com
The primary application of ammonium oxalate in this context is the formation of a passivating layer of calcium oxalate on the surface of calcareous stones like limestone and marble. mdpi.comresearchgate.net This is achieved through a chemical reaction between the ammonium oxalate and the calcium carbonate of the stone. unibo.it The resulting calcium oxalate layer is significantly less soluble in acidic environments compared to the original calcium carbonate, thereby providing a protective barrier against dissolution. unibo.it
Research has shown that this treatment can increase the acid resistance of the stone while maintaining its natural water transport properties. um.edu.mtresearchgate.net The effectiveness and the thickness of the protective layer, which can range from 5 to 30 micrometers, can be influenced by the porosity of the stone and the application method, such as brushing or poultice application. mdpi.com Studies have confirmed the formation of whewellite (B87421) (calcium oxalate monohydrate) and weddellite (B1203044) (calcium oxalate dihydrate) on treated surfaces. mdpi.com While ammonium oxalate is the conventional agent, alternatives like ammonium salts of oxamate (B1226882) and monomethyloxalate have also been explored. mdpi.comresearchgate.net
Although there is no specific research on the use of this compound for this purpose, its oxalate component suggests a similar potential for forming protective calcium oxalate coatings on carbonate substrates. The presence of the hydroxyethyl groups might influence the reaction kinetics or the properties of the resulting layer, a subject that warrants further investigation.
Beyond protection, ammonium oxalate treatments have been shown to have a consolidating effect on weathered stone. unibo.itresearchgate.net The formation of the calcium oxalate layer within the pore structure of the stone can help to re-establish cohesion between loose grains, thereby strengthening the material. unibo.it This is particularly important for the conservation of historic monuments and artifacts that have suffered from surface decay. researchgate.net The consolidating effect has been observed to penetrate up to several centimeters into the stone. unibo.it
The mechanism involves the dissolution of the calcite substrate by the oxalate solution and the subsequent precipitation of calcium oxalate phases. researchgate.net The presence of other soluble salts, such as sodium chloride, sodium sulfate, and sodium nitrate, which are often found in weathered stone, does not appear to impede the conversion process. um.edu.mt This makes the treatment viable for real-world applications where complete desalination of the stone is not feasible. um.edu.mt
The study of ammonium phosphates as an alternative has also been considered, highlighting the ongoing research into chemical consolidants for carbonate stones. tandfonline.com While the specific role of the bis(2-hydroxyethyl)ammonium cation in such a process is unknown, it could potentially influence the solubility, penetration, and interaction with the stone substrate, offering a novel avenue for research in stone conservation.
Tribological Applications of Hydroxyethyl Ammonium Salts as Lubricants and Additives
Several studies have highlighted the potential of hydroxyethyl ammonium salts, particularly protic ionic liquids (PILs), as effective lubricants and lubricant additives. These compounds are of interest due to their tunable properties and potential as environmentally friendly alternatives to traditional lubricants.
Research into bis(2-hydroxyethyl)ammonium erucate (B1234575), a protic ionic liquid, has demonstrated its excellent lubricity both as a neat lubricant and as an additive in water. um.edu.mt It exhibits a high viscosity at room temperature, which decreases significantly with increasing temperature. um.edu.mt When used as an additive, it has been shown to reduce both the coefficient of friction and wear. um.edu.mt
Similarly, studies on other novel PILs, such as bis(2-hydroxyethylammonium) succinate (B1194679) (DSu) and tri-[bis(2-hydroxyethylammonium)] citrate (B86180) (DCi), have shown their effectiveness as additives in a polyalphaolefin (PAO) base oil for steel-steel contacts. researchgate.net The addition of 1 wt.% of these PILs resulted in a reduction in friction at both room temperature and 100°C. researchgate.net Notably, at 100°C and a normal load of 4 N, 1 wt.% DCi in PAO showed a 33% reduction in friction and a 35% reduction in wear. researchgate.net The lubricating mechanism is attributed to the formation of a chemisorbed film and a tribofilm containing nitrogen elements on the metal surfaces. unibo.it
The table below summarizes the key findings from tribological studies on various hydroxyethyl ammonium salts.
| Compound | Base Lubricant | Concentration | Test Conditions | Key Findings |
| Bis(2-hydroxyethyl)ammonium erucate | Neat & Water | Up to 3 wt.% | Not specified | High viscosity at room temperature, which drops with increasing temperature. Low coefficient of friction and low wear as a neat lubricant and as an additive in water. um.edu.mt |
| Bis(2-hydroxyethylammonium) succinate (DSu) | PAO | 1 wt.% | Room temperature and 100°C, 3 N and 4 N loads | Reduced friction compared to neat PAO at all temperatures and loads. Good anti-wear performance at higher temperatures. researchgate.net |
| Tri-[bis(2-hydroxyethylammonium)] citrate (DCi) | PAO | 1 wt.% | Room temperature and 100°C, 3 N and 4 N loads | Reduced friction compared to neat PAO at all temperatures and loads. At 100°C and 4 N, friction was reduced by 33% and wear by 35%. researchgate.net |
These findings underscore the potential of hydroxyethyl ammonium salts as a class of compounds with significant promise for tribological applications. The specific structure of the anion and the cation can be tailored to optimize performance for different lubricating systems.
Future Research Directions and Emerging Opportunities
Exploration of Novel Derivatives with Tailored Supramolecular Architectures
The inherent modularity of bis[(2-hydroxyethyl)ammonium] oxalate (B1200264) offers a fertile ground for the synthesis of novel derivatives with precisely controlled supramolecular architectures. Future research will likely focus on systematic modifications of both the cationic and anionic components to tune the resulting material's properties. The formation of extensive hydrogen-bonding networks is a key feature of similar oxalate-containing compounds, creating layered or three-dimensional structures. researchgate.netresearchgate.net
The bis(2-hydroxyethyl)ammonium cation provides ample opportunities for chemical modification. The hydroxyl groups and the secondary amine are prime sites for functionalization. For instance, esterification or etherification of the hydroxyl groups could introduce bulkier side chains, leading to significant alterations in the crystal packing and porosity. Similarly, N-alkylation or N-arylation of the amine could be employed to introduce specific functionalities, such as chromophores or moieties capable of further coordination.
The oxalate anion, while seemingly simple, can also be a point of modification. The synthesis of co-crystals with other dicarboxylic acids or the introduction of different counter-ions could lead to the formation of complex, multi-component systems with unique structural motifs and properties. The goal of these synthetic endeavors would be to create materials with tailored characteristics, such as enhanced thermal stability, specific optical properties, or desired solubility profiles.
| Potential Modification Strategy | Targeted Structural Change | Potential Functional Outcome |
| Cation: O-alkylation | Increased steric hindrance | Altered crystal packing, modified solubility |
| Cation: N-functionalization | Introduction of active moieties | Nonlinear optical properties, catalytic activity |
| Anion: Co-crystallization | Formation of multi-component systems | Tunable porosity, guest-host chemistry |
| Anion: Mixed-anion systems | Disruption of crystal symmetry | Enhanced piezoelectric or ferroelectric properties |
Advanced Characterization Techniques for In-Situ Studies
A deeper understanding of the dynamic behavior of bis[(2-hydroxyethyl)ammonium] oxalate and its derivatives necessitates the use of advanced, in-situ characterization techniques. While standard techniques such as single-crystal X-ray diffraction provide a static picture of the crystalline state, they are often insufficient to capture the subtle structural transformations that can occur under varying environmental conditions. researchgate.net
Future research should increasingly employ techniques such as variable-temperature and variable-pressure crystallography to probe the structural stability and phase transitions of these materials. These studies can reveal how the intricate network of hydrogen bonds responds to external stimuli, providing valuable insights into the material's mechanical and thermal properties.
In-situ spectroscopic techniques, such as Raman and infrared spectroscopy, coupled with environmental control, can monitor changes in the vibrational modes of the functional groups in real-time. This would be particularly useful for studying processes like hydration/dehydration or the absorption of guest molecules within a porous framework. Solid-state NMR spectroscopy is another powerful tool that can provide detailed information about the local environment of atoms within the crystal lattice, complementing the long-range order information obtained from diffraction methods.
| Characterization Technique | Information Gained | Research Application |
| Variable-Temperature X-ray Diffraction | Phase transitions, thermal expansion | Understanding thermal stability and structural dynamics |
| In-situ Raman/IR Spectroscopy | Changes in vibrational modes | Monitoring host-guest interactions, reaction kinetics |
| Solid-State NMR Spectroscopy | Local atomic environments | Probing disorder and dynamics in the crystal lattice |
| Atomic Force Microscopy (AFM) | Surface morphology and properties | Investigating crystal growth mechanisms |
Computational Design of this compound Analogues with Targeted Functionalities
Computational chemistry and materials modeling are poised to play a pivotal role in accelerating the discovery and design of novel this compound analogues. By leveraging the power of simulation, researchers can predict the structures and properties of hypothetical compounds before their synthesis, thereby guiding experimental efforts towards the most promising candidates.
Density Functional Theory (DFT) calculations can be employed to optimize the geometries of potential derivatives and to predict their electronic properties, such as band gaps and charge distribution. This is crucial for designing materials with specific electronic or optical functionalities. Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of these compounds, including their mechanical properties and the diffusion of guest molecules within their lattices.
A particularly exciting avenue is the use of crystal structure prediction (CSP) algorithms. By inputting a molecular structure, these algorithms can generate a landscape of possible crystal packings, ranked by their thermodynamic stability. This approach can help in identifying novel, stable polymorphs of this compound and its derivatives that may exhibit superior properties. The combination of CSP with property prediction can create a powerful in-silico workflow for the rational design of functional materials.
| Computational Method | Predicted Properties | Design Goal |
| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies | Materials with tailored electronic/optical properties |
| Molecular Dynamics (MD) | Mechanical stability, diffusion coefficients | High-performance structural materials, porous frameworks |
| Crystal Structure Prediction (CSP) | Polymorph stability, crystal packing | Discovery of novel, high-performance crystalline forms |
Q & A
Q. What are the standard methodologies for synthesizing Bis[(2-hydroxyethyl)ammonium] oxalate?
The synthesis typically involves the reaction of 2-hydroxyethylamine with oxalic acid under controlled stoichiometric conditions. Key steps include:
- Acid-base neutralization : Adjust pH to ensure complete proton transfer, confirmed by titration or conductivity measurements .
- Crystallization : Slow evaporation at 25–30°C yields high-purity crystals. Solvent choice (e.g., ethanol-water mixtures) affects crystal morphology .
- Purification : Recrystallization from aqueous solutions removes unreacted precursors. Monitor purity via melting point analysis and FTIR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound?
A multi-technique approach is recommended:
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O interactions) and confirm the sp² hybridization of oxalate ions .
- Thermogravimetric analysis (TGA) : Determine thermal stability and decomposition steps (e.g., loss of hydroxyl groups at 150–200°C) .
- NMR spectroscopy : Use - and -NMR to verify protonation states and amine-oxalate coordination .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
A 2 factorial design evaluates variables like temperature, pH, and solvent ratio. For example:
Q. How should researchers address contradictions in reported thermal stability data for oxalate salts?
Contradictions may arise from moisture content or polymorphic forms. Mitigation strategies include:
Q. What experimental frameworks are suitable for studying metal complexation with this compound?
Design studies around:
- Competitive ligand assays : Use EDTA as a competitor to quantify binding constants (e.g., for Ca or Pb) via UV-Vis spectroscopy .
- pH-dependent solubility : Monitor metal-oxalate precipitation at varying pH (2.0–7.0) to identify optimal complexation conditions .
- Theoretical modeling : Apply Density Functional Theory (DFT) to predict coordination geometries and compare with experimental data .
Q. How can theoretical frameworks guide investigations into the compound’s reactivity in non-aqueous solvents?
Link experiments to concepts like solvent polarity and Lewis acid-base theory:
- Solvent selection : Test aprotic solvents (e.g., DMSO) to minimize hydrogen bonding interference. Measure reaction kinetics via conductivity .
- Reactivity prediction : Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites on the oxalate ion .
- Validation : Cross-reference computational results (e.g., Gaussian calculations) with experimental FTIR shifts in C=O stretching frequencies .
Methodological Notes
- Safety protocols : Store in airtight containers with desiccants to prevent deliquescence. Use fume hoods during synthesis to avoid amine vapor exposure .
- Data interpretation : Always contextualize findings within crystallographic data (e.g., hydrogen-bonding networks) to explain anomalous reactivity or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
